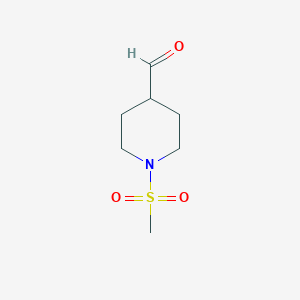

1-(Methylsulfonyl)piperidine-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylsulfonylpiperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPDHOOLRWLRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449615 | |

| Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241134-35-0 | |

| Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Methylsulfonyl)piperidine-4-carbaldehyde CAS number

An In-depth Technical Guide to 1-(Methylsulfonyl)piperidine-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, establish its unique identifiers including its CAS Number, and present a detailed, field-proven synthetic protocol. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. Furthermore, this document covers critical aspects of analytical characterization, applications in drug discovery, and essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates to construct novel therapeutic agents.

Introduction to a Versatile Scaffold

This compound is a bifunctional organic molecule of significant interest in the field of drug discovery and organic synthesis. The molecule incorporates two key pharmacophoric elements: the piperidine ring and the methanesulfonyl (mesyl) group.

-

The Piperidine Moiety: The saturated nitrogen-containing heterocycle, piperidine, is one of the most ubiquitous scaffolds found in FDA-approved drugs. Its presence can improve the pharmacokinetic properties of a molecule, such as aqueous solubility and bioavailability, by introducing a basic nitrogen atom that can be protonated at physiological pH. The rigid, chair-like conformation of the piperidine ring also serves as a valuable scaffold for orienting substituents in three-dimensional space to optimize interactions with biological targets.[1]

-

The Methanesulfonyl Group: The N-mesyl group is a strong electron-withdrawing group that renders the nitrogen atom non-basic. This feature is critical for eliminating unwanted interactions with off-target receptors or for fine-tuning the electronic properties of the molecule. It is a stable, neutral hydrogen bond acceptor, which can contribute to the binding affinity of a compound to its target protein.

The aldehyde functional group at the 4-position of the piperidine ring is a versatile chemical handle. It can readily participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, providing a gateway to a diverse range of more complex molecular architectures. Consequently, this compound is a highly valuable intermediate for constructing libraries of compounds for high-throughput screening and lead optimization.

Core Properties and Identifiers

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 241134-35-0 | [2][3][4] |

| Molecular Formula | C₇H₁₃NO₃S | [2][5] |

| Molecular Weight | 191.25 g/mol | [2][5] |

| IUPAC Name | This compound | [5] |

| InChI Key | HRPDHOOLRWLRAR-UHFFFAOYSA-N | [5][6] |

| SMILES | CS(=O)(=O)N1CCC(CC1)C=O | [5] |

Note: Physical properties such as melting point and boiling point are not consistently reported across suppliers. Researchers should refer to the specific certificate of analysis for their procured lot.

Synthesis of this compound

While several synthetic routes are conceivable, a robust and scalable approach involves a two-step sequence starting from the commercially available 1-Boc-piperidine-4-carboxaldehyde. This method involves deprotection of the nitrogen followed by sulfonylation.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Expert Rationale Behind the Protocol

This synthetic pathway is chosen for its reliability and use of common laboratory reagents.

-

Step 1 (Deprotection): The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines.[7] Its key advantage is its stability under a wide range of conditions while being easily removable under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). The reaction is typically performed at low temperatures to control the exothermic release of isobutylene gas.

-

Step 2 (Sulfonylation): The reaction of the resulting secondary amine with methanesulfonyl chloride forms the stable N-S bond.[8] Triethylamine (TEA) or another non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively dissolves both the starting materials and reagents. Performing the initial addition at 0 °C helps to manage the exothermicity of the reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Piperidine-4-carbaldehyde (Intermediate)

-

To a solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of starting material), add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

The crude residue, typically the trifluoroacetate salt, can be used directly in the next step or neutralized by dissolving in DCM and washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

Step 2: Synthesis of this compound

-

Dissolve the crude piperidine-4-carbaldehyde from the previous step in DCM (10 mL per gram of starting Boc-protected material).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA, 2.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound as the final product.

Analytical Characterization

While specific analytical data should be obtained for each synthesized batch, the structure of this compound can be unequivocally confirmed using standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at approximately δ 9.5-9.8 ppm. The methyl protons of the sulfonyl group (CH₃SO₂) should appear as a sharp singlet around δ 2.8-3.0 ppm. The protons on the piperidine ring will appear as a series of multiplets in the δ 1.5-3.8 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a downfield signal for the aldehyde carbonyl carbon (C=O) around δ 200-205 ppm. The carbon of the methylsulfonyl group will be visible around δ 35-40 ppm, and the piperidine ring carbons will resonate in the δ 25-55 ppm range.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 192.07.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its value lies in its ability to serve as a foundational scaffold for more complex molecules. The aldehyde functionality allows for the introduction of diverse side chains and functional groups through various chemical reactions.

Based on the utility of structurally related compounds like 1-Boc-piperidine-4-carboxaldehyde, this molecule is an ideal starting point for the synthesis of:

-

Enzyme Inhibitors: Such as inhibitors for kinases (e.g., Pim-1) and histone deacetylases (HDACs).[7]

-

Receptor Agonists/Antagonists: Including selective GPR119 agonists for potential type II diabetes treatment and 5-HT₆ antagonists for neurological disorders.[7]

-

Antiviral Agents: It can be used as a building block for inhibitors of viral replication, for instance, against M-tropic (R5) HIV-1.[7]

The N-sulfonylpiperidine core provides a stable and synthetically versatile platform that medicinal chemists can leverage to explore new chemical space in their quest for novel therapeutics.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified under GHS as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[2][3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling Precautions: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory area.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3]

Conclusion

This compound is a high-value chemical intermediate that provides a robust and versatile platform for the synthesis of complex molecular entities. Its unique combination of a non-basic N-sulfonylpiperidine scaffold and a reactive aldehyde handle makes it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and safe handling is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals.

References

-

PrepChem.com. Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. Retrieved from [Link]

-

PubChemLite. This compound (C7H13NO3S). Retrieved from [Link]

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. Retrieved from [Link]

-

PubChem. 1-Methylpiperidine-4-carbaldehyde. Retrieved from [Link]

-

Organic Syntheses. Procedure for the Synthesis of Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1649. Retrieved from [Link]

-

PubChem. 4-Piperidinecarboxaldehyde. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

-

PubChem. 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 1-Methanesulfonyl-piperidine-4-carbaldehyde | 241134-35-0 [chemicalbook.com]

- 5. PubChemLite - 241134-35-0 (C7H13NO3S) [pubchemlite.lcsb.uni.lu]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Boc-piperidine-4-carboxaldehyde 95 137076-22-3 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

Navigating the Physicochemical Landscape of 1-(Methylsulfonyl)piperidine-4-carbaldehyde: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE] – In the intricate world of drug discovery and development, a thorough understanding of the physical and chemical properties of novel molecular entities is paramount. This technical guide offers a consolidated overview of the available data for 1-(Methylsulfonyl)piperidine-4-carbaldehyde, a compound of interest for researchers and scientists in the pharmaceutical and chemical industries. While comprehensive experimental data remains limited, this guide synthesizes available information from chemical suppliers and public databases to provide a foundational understanding of this compound.

Chemical Identity and Core Properties

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a methylsulfonyl group and a carbaldehyde functional group at the 4-position. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₁₃NO₃S | Sigma-Aldrich[1], PubChem[2] |

| Molecular Weight | 191.25 g/mol | Sigma-Aldrich[1], PubChem[2] |

| CAS Number | 241134-35-0 | ChemicalBook[3] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Canonical SMILES | CS(=O)(=O)N1CCC(C=O)CC1 | PubChem[2] |

| InChI Key | HRPDHOOLRWLRAR-UHFFFAOYSA-N | PubChem[2] |

A key descriptor for predicting the lipophilicity of a compound is the partition coefficient, often expressed as LogP. For this compound, the predicted XlogP value is -0.5 , suggesting it is a relatively hydrophilic molecule.[2]

Figure 1. Chemical structure of this compound.

Spectroscopic and Analytical Data: A Call for Further Investigation

A significant challenge in providing a comprehensive profile for this compound is the absence of publicly available experimental spectroscopic data. Commercial suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this particular product.

While experimental data is not available, predicted mass spectrometry data from computational models can offer some insight for preliminary identification purposes.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.06889 |

| [M+Na]⁺ | 214.05083 |

| [M-H]⁻ | 190.05433 |

| [M+NH₄]⁺ | 209.09543 |

| [M+K]⁺ | 230.02477 |

| [M+H-H₂O]⁺ | 174.05887 |

| Data sourced from PubChem.[2] |

The lack of experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data necessitates that researchers acquiring this compound perform their own analytical characterization to confirm its identity and purity.

Experimental Protocols: A General Framework for Characterization

For researchers seeking to characterize this compound, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).

-

Proton decoupling should be used to simplify the spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis:

-

Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Figure 2. A general experimental workflow for the structural characterization of this compound.

Solubility and Physical Properties: Areas for Future Research

Currently, there is no publicly available experimental data on the melting point, boiling point, or specific solubility of this compound in various solvents. The physical form is noted as a solid by suppliers, but without a melting point, this remains a qualitative observation.[1]

Researchers are encouraged to determine these fundamental physical properties to build a more complete profile of the compound. Standard methods such as differential scanning calorimetry (DSC) for melting point determination and gravimetric methods for solubility assessment can be employed.

Safety and Handling

According to available safety data sheets, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound presents as a compound with established basic chemical identifiers but a significant lack of detailed, experimentally-derived physical and spectroscopic data. This guide serves as a starting point for researchers, summarizing the known information and highlighting the critical need for further characterization. The provided general protocols offer a roadmap for obtaining the necessary data to enable its effective use in drug discovery and other scientific endeavors.

References

Sources

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidine-4-carbaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, valued for its conformational rigidity and synthetic versatility.[1][2] This guide provides a comprehensive technical overview of 1-(Methylsulfonyl)piperidine-4-carbaldehyde, a functionalized piperidine derivative of increasing importance. With a molecular weight of 191.25 g/mol and the chemical formula C7H13NO3S, this compound serves as a critical intermediate in the synthesis of complex, biologically active molecules.[3][4] Its unique structural features, combining a reactive aldehyde group with a sulfonated piperidine ring, make it a valuable asset in the development of novel therapeutics.[5] This document will delve into the synthesis, physicochemical properties, spectroscopic characterization, and applications of this key building block, with a focus on its emerging role in the modulation of inflammatory and cardiovascular disease pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties dictate its reactivity, solubility, and pharmacokinetic potential when incorporated into larger molecules.

| Property | Value | Source(s) |

| Molecular Weight | 191.25 g/mol | [3] |

| Molecular Formula | C7H13NO3S | [3] |

| CAS Number | 241134-35-0 | [3][6] |

| Appearance | Solid | [7] |

| InChI | 1S/C7H13NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | [7] |

| SMILES | CS(=O)(=O)N1CCC(C=O)CC1 | [7] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a two-step process: the sulfonylation of a suitable piperidine precursor followed by the oxidation of the resulting alcohol to the desired aldehyde. This synthetic strategy allows for the introduction of the key functional groups in a controlled manner.

Step 1: Sulfonylation of 4-Hydroxypiperidine Derivatives

The initial step involves the reaction of a 4-hydroxypiperidine derivative with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding N-methylsulfonylated piperidin-4-ol. This reaction is a standard procedure for the formation of sulfonamides.[8]

Representative Experimental Protocol: Synthesis of (1-(Methylsulfonyl)piperidin-4-yl)methanol

-

To a solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (3.0 eq) in a suitable solvent such as dichloromethane, add methanesulfonyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, wash the reaction mixture sequentially with an aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-(methylsulfonyl)piperidin-4-yl)methanol, which can be purified by crystallization or column chromatography.

Step 2: Oxidation of (1-(Methylsulfonyl)piperidin-4-yl)methanol

The subsequent oxidation of the alcohol to the aldehyde is a critical step that requires mild and selective conditions to avoid over-oxidation to the carboxylic acid. Two commonly employed methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups.[9]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary alcohols to aldehydes at room temperature. It is particularly useful for sensitive substrates due to its neutral reaction conditions.

The choice between these methods often depends on the specific substrate, scale of the reaction, and available laboratory resources.

Representative Experimental Protocol: Oxidation to this compound

Method A: Swern Oxidation

-

In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (2.0 eq) in dichloromethane, maintaining the temperature below -60 °C.

-

After stirring for a few minutes, add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq) in dichloromethane dropwise.

-

Stir the reaction mixture for 15-30 minutes, then add triethylamine (5.0 eq).

-

Allow the reaction to warm to room temperature, then quench with water.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by flash chromatography.

Method B: Dess-Martin Periodinane (DMP) Oxidation

-

To a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane, add Dess-Martin periodinane (1.1 eq) in one portion at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by flash chromatography.

Caption: A two-step synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-10.0 ppm), the methyl group of the sulfonyl moiety (δ ~2.8 ppm), and the protons of the piperidine ring. The piperidine protons would appear as complex multiplets in the aliphatic region (δ 1.5-4.0 ppm).[8]

-

¹³C NMR: The carbon NMR spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde (δ ~200 ppm). The carbons of the piperidine ring would resonate in the range of δ 25-60 ppm, and the methyl carbon of the sulfonyl group would appear around δ 35-40 ppm.[10]

-

FTIR: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde at approximately 1720-1740 cm⁻¹. Strong absorbances corresponding to the S=O stretching of the sulfonyl group would be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[11]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or, more commonly, the protonated molecule ([M+H]⁺) at m/z 192.06.[4] Fragmentation patterns would likely involve cleavage of the sulfonyl group and fragmentation of the piperidine ring.

Applications in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into drug candidates can significantly influence their pharmacological properties.[1][12] this compound serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Role in the Development of NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases. The piperidine scaffold has been explored in the design of NLRP3 inhibitors. While direct use of this compound is not explicitly detailed, its structural motifs are relevant to the synthesis of compounds targeting this pathway. The aldehyde functionality allows for various chemical transformations, such as reductive amination, to introduce diverse substituents and build molecular complexity necessary for potent and selective inhibition.

Application in the Synthesis of ADAMTS7 Inhibitors

A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is a secreted protease that has been identified as a potential therapeutic target for cardiovascular diseases. The development of small molecule inhibitors of ADAMTS7 is an active area of research. The piperidine core is a feature in some reported ADAMTS7 inhibitors, where it serves as a central scaffold to orient key binding groups. The functional handles on this compound make it a suitable starting material for the synthesis of libraries of compounds to be screened for ADAMTS7 inhibitory activity.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. PubChemLite - 241134-35-0 (C7H13NO3S) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. benthamscience.com [benthamscience.com]

- 10. iris.unica.it [iris.unica.it]

- 11. mdpi.com [mdpi.com]

- 12. thieme-connect.de [thieme-connect.de]

An In-Depth Technical Guide to the Structure Elucidation of 1-(Methylsulfonyl)piperidine-4-carbaldehyde

Introduction: A Molecule of Interest in Modern Drug Discovery

1-(Methylsulfonyl)piperidine-4-carbaldehyde is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its rigid piperidine core, combined with the electron-withdrawing sulfonyl group and the reactive aldehyde functionality, makes it a versatile scaffold for the synthesis of a diverse range of pharmacologically active agents. The precise characterization of this molecule is paramount to ensure the identity, purity, and quality of downstream compounds in drug development pipelines. This guide provides a comprehensive overview of the synthetic rationale and a multi-technique analytical approach to the definitive structure elucidation of this compound.

Strategic Synthesis: From Precursor to Product

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 4-piperidinecarboxaldehyde. This strategic approach ensures high yields and purity of the final product.

Step 1: Sulfonylation of the Piperidine Nitrogen

The initial step involves the reaction of 4-piperidinecarboxaldehyde with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine, in an aprotic solvent like dichloromethane. The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide.

Step 2: Oxidation of the Intermediate Alcohol (A Hypothetical, but Common Route)

A common and efficient route to aldehydes is the oxidation of the corresponding primary alcohol. Therefore, a highly plausible synthetic pathway involves the initial reduction of the commercially available 4-piperidinecarboxaldehyde to (piperidin-4-yl)methanol, followed by sulfonylation of the piperidine nitrogen to yield (1-(methylsulfonyl)piperidin-4-yl)methanol. The final step would then be the selective oxidation of this primary alcohol to the target aldehyde.

Two of the most reliable and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4] The choice between these methods often depends on the desired reaction scale, sensitivity of other functional groups, and considerations for byproduct removal.

-

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), which then serves as the oxidant. The reaction is performed at low temperatures (-78 °C) to control the reactivity of the intermediates.[5][6][7]

-

Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, Dess-Martin periodinane, as the oxidant. It is known for its mild reaction conditions (often at room temperature) and high selectivity for oxidizing alcohols to aldehydes without over-oxidation to carboxylic acids.[8][9]

Structural Elucidation Workflow: A Multi-Pronged Spectroscopic Approach

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques, each providing unique and complementary information.

Caption: Workflow for Synthesis and Structure Elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight of the compound and offers insights into its structural components through fragmentation analysis.

Expected Data:

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 192.0694 | ~192.07 | Protonated molecular ion |

| [M+Na]⁺ | 214.0514 | ~214.05 | Sodium adduct |

| [M-CHO]⁺ | 162.0589 | ~162.06 | Loss of the formyl group |

| [M-SO₂]⁺ | 127.0997 | ~127.10 | Loss of sulfur dioxide |

| [C₅H₁₀N]⁺ | 84.0813 | ~84.08 | Piperidine ring fragment |

Fragmentation Pathway:

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a characteristic manner. The initial protonation would likely occur on the aldehyde oxygen or the sulfonyl oxygens.

Caption: Plausible MS Fragmentation Pathway.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Medium | C-H stretching (piperidine ring) |

| ~2720 | Weak | C-H stretching (aldehyde) |

| ~1730 | Strong | C=O stretching (aldehyde) |

| ~1350, ~1160 | Strong | Asymmetric and symmetric S=O stretching (sulfonamide) |

The presence of a strong absorption band around 1730 cm⁻¹ is a clear indication of a saturated aldehyde carbonyl group. The weaker band around 2720 cm⁻¹ is also characteristic of the aldehyde C-H stretch and helps to distinguish it from a ketone. The two strong bands for the S=O stretching are definitive for the methylsulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity.

¹H NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | d (J ≈ 1.5 Hz) | 1H | Aldehyde proton (-CHO) |

| ~3.6 | m | 2H | Axial protons on C2 and C6 |

| ~2.8 | s | 3H | Methyl protons (-SO₂CH₃) |

| ~2.7 | m | 2H | Equatorial protons on C2 and C6 |

| ~2.4 | m | 1H | Proton on C4 |

| ~1.9 | m | 2H | Equatorial protons on C3 and C5 |

| ~1.7 | m | 2H | Axial protons on C3 and C5 |

The downfield singlet at approximately 9.7 ppm is the most characteristic signal for the aldehyde proton. The methyl group of the methylsulfonyl moiety is expected to appear as a sharp singlet around 2.8 ppm. The protons on the piperidine ring will exhibit complex splitting patterns due to axial and equatorial relationships and coupling to each other. 2D NMR techniques such as COSY would be instrumental in assigning these protons definitively.

¹³C NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | Aldehyde carbonyl carbon (C=O) |

| ~49 | C4 of piperidine ring |

| ~45 | C2 and C6 of piperidine ring |

| ~35 | Methyl carbon (-SO₂CH₃) |

| ~28 | C3 and C5 of piperidine ring |

The most downfield signal, around 202 ppm, corresponds to the aldehyde carbonyl carbon. The carbons of the piperidine ring are expected in the 25-50 ppm range, with C2 and C6 being slightly more downfield due to their proximity to the electron-withdrawing sulfonyl group. The methyl carbon of the sulfonyl group will be around 35 ppm.

2D NMR Spectroscopy (HSQC and HMBC):

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are essential.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the aldehyde proton to the C4 of the piperidine ring, and the methyl protons of the sulfonyl group to the C2 and C6 of the piperidine ring, thus confirming the overall structure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

Materials:

-

(1-(Methylsulfonyl)piperidin-4-yl)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Argon or Nitrogen gas supply

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 equivalent) in dichloromethane dropwise, ensuring the temperature remains below -60 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Analysis

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube

Procedure:

-

Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of CDCl₃.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process and analyze the spectra to assign all signals and confirm the structure.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a systematic process that integrates rational synthesis with a suite of powerful spectroscopic techniques. By following the detailed protocols and comparing the acquired data with the expected spectroscopic signatures outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic intermediate. This rigorous, self-validating approach ensures the integrity of the molecule, which is a critical prerequisite for its successful application in the synthesis of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][10]

- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.

- Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978, 34 (11), 1651-1660.

-

Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link][5]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link][6]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link][8]

-

Chemguide. Mass spectra - fragmentation patterns. [Link][11]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][12]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link][13]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. PubChemLite - 241134-35-0 (C7H13NO3S) [pubchemlite.lcsb.uni.lu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

1-(Methylsulfonyl)piperidine-4-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde

Introduction

This compound is a crucial heterocyclic building block in modern medicinal chemistry. Its rigid piperidine core, functionalized with an electron-withdrawing sulfonyl group and a reactive aldehyde, makes it a valuable intermediate for the synthesis of a diverse range of pharmacologically active compounds. The sulfonyl group can modulate physicochemical properties such as solubility and metabolic stability, while the aldehyde serves as a versatile handle for constructing more complex molecular architectures through reactions like reductive amination, Wittig reactions, and aldol condensations. This guide provides a detailed exploration of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of different methodologies.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and logical approach to synthesizing this compound involves a two-stage process. The first stage focuses on the construction of the N-sulfonylated piperidine alcohol precursor, (1-(methylsulfonyl)piperidin-4-yl)methanol. The second stage involves the selective oxidation of this primary alcohol to the target aldehyde. This strategy allows for flexibility in the choice of starting materials and oxidation reagents, enabling optimization for yield, purity, and scale.

Caption: High-level overview of the two-stage synthesis pathway.

Part I: Synthesis of the Key Intermediate: (1-(Methylsulfonyl)piperidin-4-yl)methanol

The synthesis of the alcohol precursor is foundational. The primary method involves the direct N-sulfonylation of a commercially available piperidine derivative.

Method: Direct N-Sulfonylation of 4-(Hydroxymethyl)piperidine

This is the most direct route, beginning with the bifunctional 4-(hydroxymethyl)piperidine. The key challenge is the selective sulfonylation of the secondary amine in the presence of the primary alcohol.

Causality and Experimental Choices: The nitrogen atom of the piperidine is more nucleophilic than the oxygen of the primary alcohol, allowing for selective reaction under controlled conditions. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to prevent unwanted side reactions. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is often run at a reduced temperature (e.g., 0 °C) initially to control the exotherm and improve selectivity.

Experimental Protocol: N-Sulfonylation

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(hydroxymethyl)piperidine (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2-1.5 equiv.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add methanesulfonyl chloride (1.1 equiv.) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding water.[1] Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.[2]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, (1-(methylsulfonyl)piperidin-4-yl)methanol, which can often be used in the next step without further purification or can be purified by column chromatography.

Part II: Oxidation to this compound

The oxidation of (1-(methylsulfonyl)piperidin-4-yl)methanol to the aldehyde is a critical step where over-oxidation to the carboxylic acid must be avoided. Mild and selective oxidation methods are therefore required.

Method 1: Swern Oxidation

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes without significant over-oxidation.[3][4] It operates at very low temperatures and is tolerant of a wide variety of functional groups.[3]

Mechanism and Rationale: The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride.[3] This intermediate reacts with the alcohol to form an alkoxysulfonium salt. A hindered organic base, typically triethylamine, is then added to deprotonate the carbon alpha to the oxygen, generating a sulfur ylide which collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3][5] The low temperature is crucial to prevent side reactions.[4]

Caption: Experimental workflow for the Swern Oxidation.

Experimental Protocol: Swern Oxidation

-

Activator Prep: To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM in a flask under a nitrogen atmosphere, cool the solution to -78 °C (acetone/dry ice bath).

-

DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) (2.5 equiv.) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.[6]

-

Alcohol Addition: Add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv.) in DCM dropwise. Stir for 30-45 minutes at -78 °C.[6]

-

Base Addition: Add triethylamine (5.0 equiv.) dropwise. After addition, stir the mixture for another 15 minutes at -78 °C, then allow it to warm to room temperature.[6]

-

Quenching & Workup: Add water to quench the reaction. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[7]

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) oxidation is an excellent alternative that offers mild, neutral conditions and operational simplicity, as it can be run at room temperature.[8][9]

Mechanism and Rationale: DMP is a hypervalent iodine(V) reagent. The oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the iodine center.[8] A base (either the displaced acetate or an added non-nucleophilic base) then abstracts the proton on the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound and the reduction of the iodine(V) species to an iodine(III) species.[8] The reaction is known for its high yields, chemoselectivity, and tolerance of sensitive functional groups.[8][9]

Experimental Protocol: Dess-Martin Oxidation

-

Setup: Dissolve (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv.) in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 equiv.) portion-wise to the solution at room temperature.[10]

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC. The reaction is typically complete within this timeframe.[11]

-

Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

-

Extraction & Isolation: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude product by flash column chromatography.

Safety Note: Dess-Martin periodinane is potentially explosive, especially if it contains impurities or is subjected to shock or heat.[12] It should be handled with appropriate caution in a well-ventilated fume hood.

Comparative Analysis of Oxidation Methods

| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Temperature | -78 °C to Room Temp | Room Temperature |

| Reagents | Oxalyl Chloride, DMSO, Triethylamine | Dess-Martin Periodinane |

| Byproducts | Dimethyl sulfide (malodorous), CO, CO₂ | Iodinane byproduct (non-volatile) |

| Advantages | Inexpensive reagents, highly reliable.[4] | Mild, neutral conditions, fast reaction times, simple workup.[8][9] |

| Disadvantages | Requires cryogenic temperatures, produces toxic CO gas and highly malodorous dimethyl sulfide.[3] | Reagent is expensive and potentially explosive.[8][10] |

| Ideal Use Case | Large-scale synthesis where cost is a factor and cryogenic capabilities are available. | Bench-scale synthesis of sensitive or complex molecules where speed and mild conditions are prioritized.[9] |

Overall Process Visualization

Caption: Preferred synthetic route to this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the N-sulfonylation of 4-(hydroxymethyl)piperidine followed by a mild oxidation. For the oxidation step, both Swern and Dess-Martin protocols are highly effective. The choice between them often depends on the scale of the reaction and available laboratory infrastructure. The Dess-Martin oxidation is frequently preferred for its operational simplicity and mild, room-temperature conditions, making it ideal for research and drug development settings. This guide provides the necessary technical details and rationale for researchers to confidently and efficiently synthesize this important chemical intermediate.

References

-

Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. ResearchGate. Available from: [Link]

-

Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. PrepChem.com. Available from: [Link]

-

Dess–Martin periodinane. Wikipedia. Available from: [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available from: [Link]

-

Dess-Martin Periodinane (DMP). Common Organic Chemistry. Available from: [Link]

-

Swern Oxidation Procedure. Michigan State University Chemistry. Available from: [Link]

-

Dess-Martin Oxidation. Organic Chemistry Portal. Available from: [Link]

- Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents (CN108017573B).

-

1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-. Organic Syntheses. Available from: [Link]

-

Procedure for the Preparation of 1,3,5-Tris(N-prolyl-N-nitroso)benzene. Organic Syntheses. Available from: [Link]

-

Swern Oxidation: Reaction Mechanism. NROChemistry. Available from: [Link]

-

Preparation of Dithieno[3,2-b:2',3'-d]thiophene. Organic Syntheses. Available from: [Link]

-

A new series of donepezil-based derivatives as dual inhibitors of cholinesterase and β-amyloid aggregation. Royal Society of Chemistry. Available from: [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available from: [Link]

-

Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications. Available from: [Link]

-

Synthesis of a. 1-Methyl-4-phenylpiperidine-4-carboxaldehyde. PrepChem.com. Available from: [Link]

-

Swern oxidation. Wikipedia. Available from: [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central (PMC). Available from: [Link]

-

Swern Oxidation. Organic Chemistry Portal. Available from: [Link]

-

Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. Available from: [Link]

Sources

- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin Periodinane [merckmillipore.com]

- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 11. Dess-Martin Oxidation [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde

Introduction

1-(Methylsulfonyl)piperidine-4-carbaldehyde is a crucial heterocyclic building block in contemporary medicinal chemistry and drug development. Its structural motif, featuring a piperidine core with a sulfonamide group and a reactive aldehyde, serves as a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth technical overview of robust and field-proven synthetic strategies for this key intermediate, designed for researchers, chemists, and professionals in pharmaceutical development. We will explore multiple synthetic pathways, detailing the underlying chemical principles, step-by-step protocols, and comparative analysis to inform judicious selection of starting materials and methodologies.

Strategy 1: Synthesis from tert-Butyl 4-formylpiperidine-1-carboxylate

This is arguably the most direct and efficient route, leveraging the commercially available and highly versatile intermediate, tert-butyl 4-formylpiperidine-1-carboxylate (also known as 1-Boc-4-formylpiperidine)[1][2]. The strategy involves a simple two-step sequence: deprotection of the tert-butoxycarbonyl (Boc) group followed by sulfonylation of the liberated secondary amine.

Causality and Rationale

The Boc protecting group is ideal for this synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which typically do not affect the sensitive aldehyde functionality. The subsequent sulfonylation with methanesulfonyl chloride is a standard and high-yielding transformation. This route minimizes step count and often results in high overall yields with straightforward purification.

Experimental Protocol

Step 1a: Acid-Catalyzed Deprotection of tert-Butyl 4-formylpiperidine-1-carboxylate

-

Dissolve tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equiv.) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in 1,4-dioxane (4-5 equiv.), dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting crude piperidine-4-carbaldehyde salt is typically used in the next step without further purification.

Step 1b: Sulfonylation of Piperidine-4-carbaldehyde

-

Suspend the crude piperidine-4-carbaldehyde salt from the previous step in DCM.

-

Cool the mixture to 0 °C.

-

Add a hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5-3.0 equiv.), to neutralize the salt and act as an acid scavenger.

-

Slowly add methanesulfonyl chloride (1.1-1.2 equiv.) to the stirred suspension, maintaining the temperature at 0 °C[3].

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visual Workflow: Synthesis from Boc-Protected Aldehyde

Caption: Two-step synthesis from a Boc-protected precursor.

Data Summary: Strategy 1

| Step | Key Reagents | Solvent | Typical Time | Typical Yield |

| Deprotection | TFA or 4M HCl in Dioxane | DCM or Dioxane | 1-3 hours | >95% (crude) |

| Sulfonylation | Methanesulfonyl Chloride, Et₃N | DCM | 2-4 hours | 85-95% |

Strategy 2: Synthesis from Piperidine-4-methanol Derivatives

This pathway involves the oxidation of a pre-formed sulfonated alcohol, (1-(methylsulfonyl)piperidin-4-yl)methanol. This intermediate can be synthesized from commercially available starting materials like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate[4][5]. This multi-step approach offers flexibility and utilizes robust, well-characterized reactions.

Causality and Rationale

This route decouples the formation of the sulfonamide from the presence of the aldehyde, which can be advantageous if the aldehyde is sensitive to the sulfonylation conditions. The key transformation is the final oxidation step. Several mild oxidation methods are suitable, preventing over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are particularly effective for this purpose due to their high selectivity and tolerance for nitrogen and sulfur-containing functional groups[6][7][8].

Experimental Protocol

Step 2a: Synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv.) and triethylamine (2.0 equiv.) in anhydrous DCM[9].

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride (1.1 equiv.) dropwise.

-

Stir the reaction at 0-5 °C for 1.5-2 hours[9].

-

Dilute the mixture with DCM and wash with 1M NaH₂PO₄ and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the mesylated intermediate, which is often used without further purification.

(Note: An alternative is direct sulfonylation on the nitrogen after Boc deprotection of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, followed by oxidation.)

Step 2b: Synthesis of (1-(Methylsulfonyl)piperidin-4-yl)methanol

-

Perform Boc deprotection on tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as described in Step 1a .

-

Perform sulfonylation of the resulting piperidin-4-ylmethanol as described in Step 1b to yield the target alcohol.

Step 2c: Oxidation of (1-(Methylsulfonyl)piperidin-4-yl)methanol

Method A: Swern Oxidation [10][11]

-

In a flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Add oxalyl chloride (1.5 equiv.) dropwise, followed by the slow, dropwise addition of dimethyl sulfoxide (DMSO) (2.5 equiv.). Stir for 20 minutes.

-

Add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv.) in DCM dropwise. Stir for 45 minutes at -78 °C.

-

Add triethylamine (5.0 equiv.) dropwise. After the addition, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench with water, and extract the product with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography.

Method B: Dess-Martin Periodinane (DMP) Oxidation [6][12]

-

Suspend Dess-Martin periodinane (1.2-1.5 equiv.) in anhydrous DCM.

-

Add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv.) in DCM to the suspension at room temperature.

-

Stir the reaction for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.

-

Extract the product with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify by flash chromatography.

Visual Workflow: Synthesis via Alcohol Oxidation

Caption: Multi-step synthesis via oxidation of the corresponding alcohol.

Data Summary: Key Oxidation Methods

| Method | Key Reagents | Temperature | Advantages | Disadvantages |

| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | -78 °C to RT | High yield, metal-free, mild[7] | Cryogenic temps, toxic/odorous byproducts (CO, DMS)[10] |

| DMP Oxidation | Dess-Martin Periodinane | Room Temp. | Very mild, neutral pH, fast, easy workup[12][13] | Reagent can be explosive, stoichiometric waste |

Strategy 3: Synthesis from Piperidine-4-carboxylic Acid

This approach begins with the readily available and inexpensive starting material, piperidine-4-carboxylic acid (isonipecotic acid). The synthesis involves a longer sequence of protection, sulfonylation, reduction, and oxidation, but is valuable for large-scale synthesis where cost of starting materials is a primary concern.

Causality and Rationale

The synthetic logic here is to build the molecule from a simple, foundational piperidine core. Each step is a standard, high-yielding organic transformation.

-

Boc Protection: Protects the nitrogen to prevent side reactions in subsequent steps[14].

-

Sulfonylation: As the Boc group is not compatible with the conditions for reducing the carboxylic acid (e.g., LiAlH₄), it is often swapped for the target methylsulfonyl group at this stage, or the reduction is performed on an ester derivative.

-

Reduction: The carboxylic acid must be reduced to the primary alcohol. This is a critical step, often achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄)[15].

-

Oxidation: The final step is the selective oxidation of the primary alcohol to the aldehyde, as detailed in Strategy 2.

Experimental Protocol

Step 3a: Boc Protection of Piperidine-4-carboxylic acid

-

Dissolve piperidine-4-carboxylic acid (1.0 equiv.) in a mixture of t-butanol and aqueous NaOH[14].

-

Cool to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.).

-

Stir overnight at room temperature.

-

Concentrate the mixture and acidify with HCl to precipitate the product. Filter and dry to obtain 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid[14].

Step 3b: Reduction to tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Suspend 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or another suitable reducing agent.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with methanol, then water.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate[16].

From this point, the synthesis converges with the pathway described in Strategy 2, Step 2b and 2c.

Visual Workflow: Synthesis from Carboxylic Acid

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate [synhet.com]

- 5. epoch-labs.com [epoch-labs.com]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. 1-BOC-4-METHANESULFONYLOXYMETHYL-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. atlantis-press.com [atlantis-press.com]

1-(Methylsulfonyl)piperidine-4-carbaldehyde spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Methylsulfonyl)piperidine-4-carbaldehyde

Introduction

This compound (CAS No: 241134-35-0) is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure combines a piperidine core, a key scaffold in numerous pharmaceuticals, with a reactive aldehyde functional group and a polar methylsulfonyl (mesyl) group. This unique combination of features makes it a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. The molecular formula is C₇H₁₃NO₃S, and it has a molecular weight of 191.25 g/mol .

A rigorous and unambiguous structural confirmation is paramount before the deployment of this or any chemical entity in a synthetic workflow. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. While publicly available, fully assigned experimental spectra for this specific compound are limited, this document synthesizes established analytical protocols with predictive data and analysis of analogous structures to provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the H-C Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.[2]

Expertise in Practice: NMR Experimental Protocol

The following protocol outlines a self-validating system for acquiring high-quality 1D NMR spectra.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a modern NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence. A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets for each unique carbon.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

¹H NMR Data: Interpretation and Predicted Assignments

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.7 | Singlet (s) or Triplet (t) | 1H | H-7 (CHO) | The aldehyde proton is highly deshielded by the adjacent carbonyl group and typically appears far downfield. It may show a small coupling to H-4. |

| ~3.6 - 3.8 | Multiplet (m) | 2H | H-2eq, H-6eq | Protons on carbons adjacent to the nitrogen are deshielded. The equatorial protons are typically downfield of the axial protons. |

| ~2.8 - 3.0 | Multiplet (m) | 2H | H-2ax, H-6ax | Axial protons adjacent to the nitrogen. |

| ~2.8 | Singlet (s) | 3H | H-1' (SO₂CH₃) | The methyl protons on the sulfonyl group are in a distinct chemical environment and appear as a sharp singlet. |

| ~2.4 - 2.6 | Multiplet (m) | 1H | H-4 | The proton at the branch point, deshielded by both the piperidine ring and the aldehyde group. |

| ~1.9 - 2.1 | Multiplet (m) | 2H | H-3eq, H-5eq | Equatorial protons on the piperidine ring. |

| ~1.6 - 1.8 | Multiplet (m) | 2H | H-3ax, H-5ax | Axial protons on the piperidine ring, typically shifted upfield compared to their equatorial counterparts. |

¹³C NMR Data: Interpretation and Predicted Assignments

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~202 | C-7 (CHO) | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~48 | C-4 | The methine carbon attached to the aldehyde group. |

| ~45 | C-2, C-6 | Carbons adjacent to the nitrogen atom are deshielded. |

| ~34 | C-1' (SO₂CH₃) | The methyl carbon of the sulfonyl group. |

| ~28 | C-3, C-5 | The remaining methylene carbons of the piperidine ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Practice: IR Experimental Protocol

Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples due to its minimal sample preparation requirement.[4][5]

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6][7]

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.[6]

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the ATR crystal. Good contact is essential for a high-quality spectrum.[8]

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

IR Data: Characteristic Absorption Bands

The IR spectrum is interpreted by correlating observed absorption bands (in wavenumbers, cm⁻¹) to specific molecular vibrations.

| Expected Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |

| 2950 - 2850 | C-H Stretch | Piperidine & Methyl C-H | Characteristic of sp³ C-H bonds in the aliphatic ring and methyl group. |

| 2850 - 2700 | C-H Stretch | Aldehyde C-H | The C-H stretch of an aldehyde often appears as a pair of weak to medium bands, one of which is at an unusually low frequency. |

| 1740 - 1720 | C=O Stretch | Aldehyde Carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in an aliphatic aldehyde. |

| 1350 - 1300 | S=O Asymmetric Stretch | Sulfonyl (SO₂) | A strong absorption band due to the asymmetric stretching of the S=O bonds. |

| 1170 - 1140 | S=O Symmetric Stretch | Sulfonyl (SO₂) | A strong absorption band due to the symmetric stretching of the S=O bonds. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the exact molecular weight of a compound, which can confirm its molecular formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[10][11]

Expertise in Practice: ESI-MS Experimental Protocol

Objective: To confirm the molecular weight and molecular formula of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of acetonitrile and water or methanol and water.[12] Adding a trace amount of an acid (e.g., 0.1% formic acid) can enhance protonation and improve signal intensity in positive ion mode.[12]

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the mass spectrometer in positive ion ESI mode (ESI+). A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets.

-

Desolvation: The solvent evaporates from the droplets with the aid of a drying gas (e.g., nitrogen), leading to the formation of gas-phase ions.[11]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured. Acquire a full scan spectrum over a relevant mass range (e.g., m/z 100-500).

MS Data: Predicted Ions and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

| Ion | Predicted m/z (Monoisotopic) | Notes |

| [M+H]⁺ | 192.0689 | The protonated molecular ion. This is expected to be the base peak in the ESI+ spectrum.[13] |

| [M+Na]⁺ | 214.0508 | A common adduct formed if sodium ions are present as an impurity.[13] |

| [M+K]⁺ | 230.0248 | A common adduct formed if potassium ions are present.[13] |

Data sourced from PubChemLite prediction.[13]

Tandem Mass Spectrometry (MS/MS): To gain further structural information, the [M+H]⁺ ion (m/z 192.1) can be selected and fragmented via collision-induced dissociation (CID). The resulting product ions provide clues about the molecule's structure.

Sources

- 1. jchps.com [jchps.com]